![molecular formula C8H15N B1526887 1-Azaspiro[3.5]nonane CAS No. 13374-55-5](/img/structure/B1526887.png)
1-Azaspiro[3.5]nonane
Vue d'ensemble
Description
1-Azaspiro[3.5]nonane is a chemical compound with the CAS Number: 13374-55-5 . It has a molecular weight of 125.21 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound involves the use of the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 . This code provides a standard way to encode the molecular structure using text .Chemical Reactions Analysis
The reactions of this compound involve the use of free radical chemistry . The Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides, to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Physical And Chemical Properties Analysis
This compound has a melting point of 147-148 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Applications De Recherche Scientifique
Synthesis and Structural Applications
- Enantioselective Synthesis : 1-Azaspiro[4.4]nonane-2,6-dione has been synthesized from cyclopentanone and resolved into enantiomers via chiral acetals. These enantiomers have applications in creating bioactive compounds like cephlotaxine (Nagasaka, Sato, & Saeki, 1997).
- Core Structure in Antileukemic Activity : The 1-azaspiro[4.4]nonane ring system is a core skeleton of cephalotaxine, which shows pronounced antileukemic activity. It's part of homoharringtonine, used in treating chronic myelogenous leukemia resistant to other therapies (El Bialy, Braun, & Tietze, 2005).
- Synthetic Receptors and Enzyme Inhibitors : 1-Azaspiro[4,4]nonanones have been utilized as templates for constructing synthetic receptors and as intermediates in the synthesis of enzyme inhibitors (El Bialy, Braun, & Tietze, 2005).
Medicinal and Pharmacological Research
- Anticonvulsant Properties : Various N-phenylamino derivatives of 2-azaspiro[4.4]nonane have shown promising anticonvulsant properties, particularly in the maximal electroshock (MES) model, indicating potential applications in seizure management (Kamiński, Obniska, & Dybała, 2008).
Chemical Synthesis and Applications
- Nitroso-Ene Cyclization : A nitroso-ene cyclization approach has been developed to construct 1-azaspiro[4.4]nonane, which is key in synthesizing cephalotaxus alkaloids. This method offers a practical synthesis route for such compounds (Huang et al., 2015).
- SAR Studies and Anticonvulsant Activity : Structure-activity relationship (SAR) studies on spirosuccinimides, a series of 2-substituted-2-azaspiro[4.4]nonane derivatives, have revealed insights into their anticonvulsant activities, contributing to the development of new anticonvulsant drugs (Tarver, Nicholson, & Scott, 1985).
Applications in Drug Discovery
- Synthesis of Drug Motifs : The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, related to the 1-Azaspiro[3.5]nonane structure, is essential in modern drug discovery. These compounds are important motifs in several pharmacologically active compounds (Reddy et al., 2019).
Synthetic Approaches in Natural Product Chemistry
- Natural Product Synthesis : 1-Azaspiro[4.4]nonane structures are found in natural products like histrionacotoxin. Various synthetic approaches to these systems have been investigated to develop a general approach for the synthesis of compounds with such structures (Bryson & Wilson, 1976; 1977).
Safety and Hazards
The safety information for 1-Azaspiro[3.5]nonane includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
Similar spirocyclic compounds have been reported to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in pain sensation, mood, and memory .
Mode of Action
It’s worth noting that similar spirocyclic compounds have been found to inhibit faah, potentially increasing the levels of endocannabinoids .
Biochemical Pathways
If it does inhibit faah like its spirocyclic counterparts, it could impact the endocannabinoid system, affecting pain sensation, mood, and memory .
Result of Action
If it acts similarly to other spirocyclic compounds, it may increase endocannabinoid levels, potentially affecting pain sensation, mood, and memory .
Analyse Biochimique
Biochemical Properties
1-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, this compound increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes . The interaction between this compound and FAAH is characterized by high potency and selectivity, making it a valuable tool for studying the endocannabinoid system.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of endocannabinoids. The increased levels of anandamide resulting from FAAH inhibition can activate cannabinoid receptors, leading to downstream effects on cell function. These effects include alterations in neurotransmitter release, immune cell function, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of FAAH, where it acts as a competitive inhibitor. This binding prevents the enzyme from hydrolyzing fatty acid amides, leading to an accumulation of these signaling molecules. The inhibition of FAAH by this compound is characterized by a high affinity and specificity, which is crucial for its effectiveness in modulating the endocannabinoid system . Additionally, the compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the sustained inhibition of FAAH by this compound can lead to prolonged elevations in endocannabinoid levels, resulting in persistent modulation of cellular functions . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits FAAH and increases endocannabinoid levels without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. The compound interacts with FAAH, leading to the inhibition of fatty acid amide hydrolysis and the subsequent accumulation of endocannabinoids. These elevated levels of endocannabinoids can influence various metabolic processes, including lipid metabolism and energy homeostasis
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The distribution of this compound can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with FAAH and other biomolecules. The precise localization of this compound can impact its activity and function, as well as its ability to modulate cellular processes .
Propriétés
IUPAC Name |
1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCZOLYJIKPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13374-55-5 | |
| Record name | 1-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain 1-Azaspiro[3.5]nonane derivatives?
A1: Recent research highlights the use of photoirradiation as a key method for synthesizing this compound derivatives. Specifically, exposing 2-(N-alkylamino)cyclohex-2-enones to UV light yields N-alkyl-1-azaspiro[3.5]nonane-2,5-diones. [] This method has proven effective, although the yields have been moderate. Further research explores the use of 2-[N-acyl-N-(2-propenyl) amino] cyclohex-2-enones as starting materials, leading to the formation of 9-acyl-9-azatricyclo [5.2.1.01.6] decan-2-ones as the major products. Interestingly, this compound-2,5-diones were also isolated as minor products in some instances. []
Q2: Is there structural confirmation for these synthesized compounds?
A2: Yes, structural characterization is crucial for confirming the identity of synthesized compounds. Researchers utilized X-ray crystallography to determine the structure of a synthesized N-alkyl-1-azaspiro[3.5]nonane-2,5-dione derivative. [] This technique provides detailed three-dimensional structural information, offering valuable insights into the compound's geometry and bonding.
Q3: Are there any studies on enantioselective synthesis of these compounds?
A3: Yes, researchers have investigated the enantioselective synthesis of β-lactam derivatives, structurally related to this compound. By using a chiral host molecule and employing inclusion crystal formation with 2-(N-acyl-N-alkylamino)cyclohex-2-enones, they successfully synthesized optically active N-alkyl-1-azaspiro[3.5]-nonane-2,5-diones. [] This approach opens possibilities for developing stereoselective synthetic routes for specific isomers of this compound derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



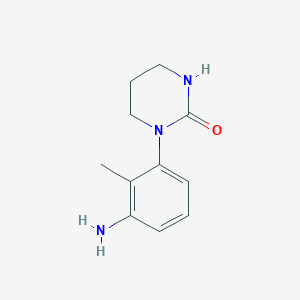

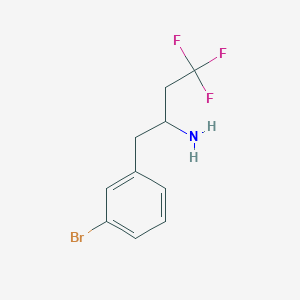
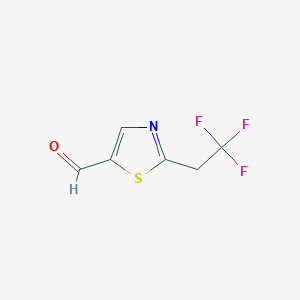
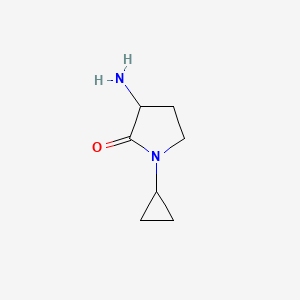
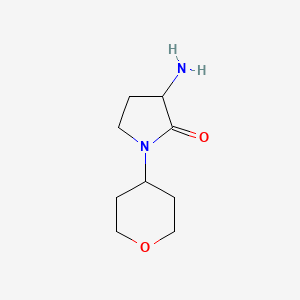
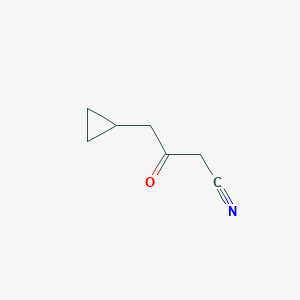


![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)

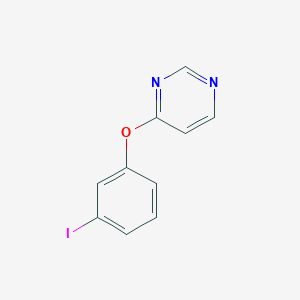
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)